Triethyloxonium hexafluorophosphate

Overview

Description

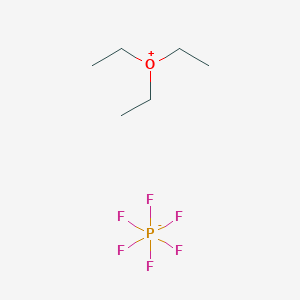

Triethyloxonium hexafluorophosphate (C₆H₁₅F₆OP, MW 248.15 g/mol) is a highly reactive organophosphate compound widely employed as a potent alkylating agent and catalyst in organic synthesis. Its structure features a triethyloxonium cation paired with a hexafluorophosphate (PF₆⁻) anion, which enhances stability and solubility in non-polar solvents. The compound is hygroscopic and typically stored at 2–8°C to prevent decomposition .

Key applications include:

- Catalysis: Facilitates cationic polymerization of polyacetals (e.g., POMEO2–4) with >95% efficiency at mild temperatures (20°C) .

- Alkylation: Activates imine formation in heterocyclic synthesis (e.g., 2-alkyl-2H-indazoles) .

- Derivatization: Used in analytical chemistry for nitrite/nitrate quantification via GC/MS .

Preparation Methods

Experimental Protocols and Optimization

Solvent and Reaction Conditions

Triethyloxonium salts are highly moisture-sensitive and require anhydrous conditions. Dichloromethane (DCM) is frequently employed as a solvent due to its low polarity and compatibility with oxonium compounds . For instance, in a documented procedure, triethyloxonium hexafluorophosphate was dissolved in DCM alongside a triazaphosphole derivative to facilitate alkylation . Key parameters include:

-

Temperature : Reactions are typically conducted at room temperature to prevent decomposition.

-

Stoichiometry : A 1:1 molar ratio of triethyloxonium precursor to hexafluorophosphoric acid ensures complete anion exchange.

-

Purification : Post-reaction, the product is often isolated by solvent evaporation and washed with non-polar solvents like n-pentane to remove residual reagents .

| Property | Value/Description | Source |

|---|---|---|

| Solubility in DMSO | 10 mM (clear solution at 25 µL) | |

| Storage Stability | 1 month at -20°C; 6 months at -80°C | |

| Degradation Products | , |

Applications in Organic Synthesis

Alkylation of Heterocycles

This compound excels in alkylating weakly nucleophilic substrates. For example, it ethylates triazaphospholes to form stable phospholium salts, as demonstrated in the synthesis of 3-benzyl-1-ethyl-5-(trimethylsilyl)-3H-1,2,3,4-triazaphosphol-1-ium hexafluorophosphate . The reaction proceeds quantitatively in DCM at ambient temperature, yielding 80–93% isolated product after washing with n-pentane .

Protein Modification

Comparative Analysis with Related Compounds

Triethyloxonium Tetrafluoroborate vs. Hexafluorophosphate

While both salts serve as ethylating agents, the hexafluorophosphate derivative offers enhanced solubility in polar aprotic solvents (e.g., acetonitrile) due to the larger, less coordinating ion . This property is critical in reactions requiring homogeneous phase conditions.

| Property | Triethyloxonium Tetrafluoroborate | This compound |

|---|---|---|

| Counterion | ||

| Solubility in DCM | High | Moderate |

| Thermal Stability | Degrades at 25°C | Stable at 25°C |

Chemical Reactions Analysis

Types of Reactions

Furofenac undergoes various chemical reactions, including:

Oxidation: Furofenac can be oxidized to form furoic acid.

Reduction: Reduction reactions can convert furofenac into furfuryl alcohol.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common for furofenac.

Common Reagents and Conditions

Oxidation: Potassium dichromate is commonly used for oxidation reactions.

Reduction: Hydrogenation reactions often employ palladium or platinum catalysts.

Substitution: Nitration typically uses nitric acid in acetic anhydride, while sulfonation uses sulfur trioxide-pyridine mixtures.

Major Products Formed

Oxidation: Furoic acid

Reduction: Furfuryl alcohol

Substitution: 2-nitrofuran, furan-2-sulphonic acid

Scientific Research Applications

Organic Synthesis

Role as an Electrophile

TEHFP acts as a strong electrophile due to the presence of the triethyl oxonium cation. This property facilitates the formation of complex organic molecules, making it particularly useful in:

- Alkylation Reactions : It readily donates ethyl groups to nucleophiles, enhancing the synthesis of various organic compounds.

- Asymmetric Synthesis : TEHFP is employed in asymmetric Diels-Alder reactions and other stereoselective processes, which are crucial for pharmaceutical development.

Case Study: Synthesis of Ruthenium Allenylidene Complexes

In a study published in Chemical Communications, TEHFP was utilized as a reagent in the synthesis of ruthenium allenylidene complexes. The reaction conditions demonstrated high efficiency and selectivity, showcasing TEHFP's role in facilitating complex catalytic transformations .

Polymer Chemistry

Catalyst for Polymerization

TEHFP is used as a catalyst in the polymerization of cyclic formals to produce polyacetals. These polymers have applications as solid polymer electrolytes due to their ionic conductivity.

Data Table: Properties of Polyacetals Synthesized with TEHFP

| Polymer Type | Monomer Used | Yield (%) | Conductivity (S/cm) |

|---|---|---|---|

| POMEO2 | Diethylene glycol cyclic formal | >95 | 1.0 × 10⁻⁶ |

| POMEO3 | Triethylene glycol cyclic formal | >95 | 1.5 × 10⁻⁶ |

| POMEO4 | Tetraethylene glycol cyclic formal | >95 | 2.0 × 10⁻⁶ |

This table summarizes the yields and ionic conductivities of polyacetals synthesized using TEHFP as a catalyst, indicating its effectiveness in producing materials suitable for energy applications .

Electrochemistry

Electrolyte in Energy Storage Devices

TEHFP serves as a powerful electrolyte in electrochemical cells, enhancing the performance of batteries and supercapacitors. Its ability to stabilize charge carriers contributes to improved energy efficiency.

- Battery Applications : Research indicates that TEHFP can improve cycle stability and capacity retention in lithium-ion batteries by facilitating better ion transport .

Surface Modification

Improving Material Properties

TEHFP is used to modify surfaces of various materials, enhancing adhesion and compatibility in coatings and composites. This application is particularly relevant in industries such as automotive and aerospace.

- Case Study: Coating Technologies : In studies on surface treatments for automotive parts, TEHFP-modified surfaces exhibited significantly improved adhesion properties compared to untreated surfaces, demonstrating its utility in industrial applications .

Analytical Chemistry

Characterization Techniques

TEHFP is employed in various analytical techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry, allowing for precise characterization of chemical compounds.

- Application in NMR Spectroscopy : The compound's unique reactivity patterns facilitate the study of complex molecular structures, aiding researchers in elucidating chemical mechanisms.

Mechanism of Action

Furofenac exerts its effects by modulating the platelet cyclooxygenase pathway. This mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the formation of thromboxanes and prostaglandins, thereby reducing inflammation and platelet aggregation .

Comparison with Similar Compounds

Trimethyloxonium Tetrafluoroborate

- Structure : Trimethyloxonium cation (C₃H₉O⁺) with tetrafluoroborate (BF₄⁻) anion.

- Reactivity : Less effective in alkylation due to BF₄⁻’s higher basicity, which reduces leaving-group ability compared to PF₆⁻ .

- Applications : Used alongside Triethyloxonium hexafluorophosphate for regioselective indazole synthesis but requires harsher conditions .

| Property | This compound | Trimethyloxonium Tetrafluoroborate |

|---|---|---|

| Molecular Weight | 248.15 g/mol | 190.92 g/mol |

| Counterion | PF₆⁻ | BF₄⁻ |

| Typical Solvent | CH₂Cl₂, THF | CH₂Cl₂ |

| Reaction Temperature | 0–25°C | 25–50°C |

| Alkylation Efficiency | High | Moderate |

Triethyloxonium Tetrafluoroborate

- Structure : Triethyloxonium cation with BF₄⁻ anion.

- Reactivity : Similar alkylating capacity but inferior stability in polar solvents due to BF₄⁻’s sensitivity to hydrolysis .

- Applications : Preferred in aqueous derivatization (e.g., seawater nitrate analysis) but less versatile in anhydrous organic reactions .

Tetrabutylammonium Hexafluorophosphate

- Structure : Tetrabutylammonium cation (C₁₆H₃₆N⁺) with PF₆⁻ anion.

- Reactivity: Non-reactive cation; used as an inert electrolyte in electrochemistry.

- Applications : Contrasts with this compound by enabling electrochemical processes rather than alkylation .

| Property | This compound | Tetrabutylammonium Hexafluorophosphate |

|---|---|---|

| Primary Use | Alkylation, catalysis | Electrochemical supporting electrolyte |

| Solubility | Soluble in CH₂Cl₂, THF | Soluble in polar aprotic solvents (e.g., DMF) |

| Thermal Stability | Stable at ≤8°C | Stable at room temperature |

| Reactivity | High (alkylating agent) | Non-reactive |

Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH)

- Structure : Formamidinium cation with PF₆⁻.

- Reactivity : Specialized for deoxofluorination, replacing hydroxyl groups with fluorine.

- Applications : Unlike this compound, TFFH is used in fluorination rather than alkylation .

Key Research Findings

Counterion Effects : PF₆⁻’s low basicity and strong hydrogen-bonding resistance make this compound superior to BF₄⁻ analogs in reactions requiring mild conditions .

Cation Influence : Triethyl groups enhance alkylation efficiency compared to trimethyl or tetrabutylammonium cations, which lack electrophilic character .

Industrial Relevance : this compound’s role in polyacetal synthesis highlights its utility in producing high-performance polymer electrolytes .

Biological Activity

Triethyloxonium hexafluorophosphate (TEHP) is an oxonium ion that has garnered attention in various fields of chemical research, particularly in organic synthesis and catalysis. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

TEHP is characterized by its triethyl group attached to an oxonium ion, with hexafluorophosphate serving as the counterion. The structure can be represented as follows:

This compound is typically used as a reagent in organic synthesis due to its ability to act as a strong electrophile.

1. Electrophilic Nature and Reactivity

TEHP's biological activity is largely attributed to its electrophilic properties. As a strong electrophile, it can participate in various nucleophilic substitution reactions. This reactivity allows TEHP to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to modifications that can affect cellular functions.

2. Impact on Cellular Systems

Research indicates that TEHP can influence cellular processes through several mechanisms:

- Cell Proliferation: TEHP has shown effects on the proliferation of certain cell lines, indicating potential applications in cancer research. For instance, studies have demonstrated that TEHP can inhibit the growth of specific tumor cell lines by interfering with their metabolic pathways.

- Apoptosis Induction: There is evidence suggesting that TEHP may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and other apoptotic pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities of TEHP

Case Study: Antitumor Activity

A study published in Nature explored the antitumor properties of TEHP in vitro. The compound was tested against various cancer cell lines, revealing significant growth inhibition at low micromolar concentrations. The study highlighted the potential for TEHP to serve as a lead compound for further development into anticancer agents due to its selective toxicity towards malignant cells compared to normal cells .

Synthesis and Applications

TEHP is synthesized through the reaction of triethylamine with hexafluorophosphoric acid. Its applications extend beyond biological activity:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Triethyloxonium hexafluorophosphate, and what analytical methods ensure its purity?

this compound is typically synthesized via alkylation reactions using triethyloxonium salts and hexafluorophosphoric acid under anhydrous conditions. A common protocol involves reacting triethyloxonium tetrafluoroborate with silver hexafluorophosphate in dichloromethane, followed by filtration to remove AgBF₄ precipitates . For purity validation, ion chromatography (IC) under conditions specified in GB/T 19282-2014 (e.g., using a conductivity detector and anion-exchange column) is recommended to quantify residual impurities like chloride or phosphate . Titration with tetraphenylarsonium chloride can also confirm hexafluorophosphate content .

Q. How should this compound be handled to prevent decomposition, and what are the critical storage conditions?

This compound is highly moisture-sensitive, requiring handling in a glovebox (dew point ≤ -40°C) or under inert gas. Hydrolysis generates toxic hydrogen fluoride (HF), necessitating fume hood use for open manipulations . Storage should be in airtight containers at temperatures ≤ -20°C, as demonstrated for analogous triethyloxonium salts . Compatibility with solvents like dichloromethane or acetonitrile is preferable due to its low solubility in water and stability in polar organic media .

Advanced Research Questions

Q. What mechanistic role does this compound play in cationic ring-opening polymerization (ROP) of β-lactones, and how does its reactivity compare to other alkylating agents?

this compound acts as a catalyst in cationic ROP by protonating the monomer (e.g., β-butyrolactone), generating an oxonium ion that initiates polymerization. Its non-coordinating hexafluorophosphate anion ([PF₆]⁻) stabilizes cationic intermediates without interfering with propagation . Compared to BF₃·OEt₂, it offers superior control over molecular weight distribution due to reduced side reactions, as the [PF₆]⁻ anion resists coordination with propagating chains . Kinetic studies using ¹H-NMR to monitor monomer conversion are recommended to compare initiation efficiency with other catalysts like triflic acid .

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying solvent polarities?

Discrepancies in reactivity often arise from solvent-dependent ion-pairing effects. In low-polarity solvents (e.g., dichloromethane), the ion pair remains tight, limiting nucleophilic attack on the oxonium center. In polar aprotic solvents (e.g., acetonitrile), dissociation enhances electrophilicity but may accelerate decomposition. Researchers should conduct comparative kinetic assays (e.g., using UV-vis spectroscopy to track reaction progress) under controlled dielectric conditions . Additionally, DFT calculations can model solvent effects on ion-pair dissociation energies .

Q. What advanced spectroscopic or chromatographic techniques are recommended for analyzing this compound in complex reaction mixtures?

- Ion Chromatography (IC): Quantifies [PF₆]⁻ and hydrolytic byproducts (e.g., PO₄³⁻) using anion-exchange columns and suppressed conductivity detection (see GB/T 19282-2014) .

- ¹⁹F NMR: Detects hexafluorophosphate integrity (δ ≈ -70 ppm) and identifies decomposition products like HF (δ ≈ -120 ppm) .

- ESI-MS: Validates the presence of the triethyloxonium cation ([C₂H₅]₃O⁺, m/z 103) in ionic liquid matrices .

Properties

IUPAC Name |

triethyloxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHIFBONIQGZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15F6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885001 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17950-40-2 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017950402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyloxonium hexafluorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyloxonium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.